molecular formula C10H13N5O3 B071433 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL CAS No. 174955-57-8

2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL

Cat. No.: B071433
CAS No.: 174955-57-8
M. Wt: 251.24 g/mol
InChI Key: XLAFLMYNXDUGLH-VMHSAVOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research and medical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL typically involves the coupling of a purine base with a sugar moiety. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include phosphoramidites and glycosyl donors.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups, often using reagents like potassium permanganate.

    Reduction: Reduction reactions can alter the purine base, typically using hydrogenation methods.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine base or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like ammonia or amines.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleoside analogs and their reactivity.

Biology

In biological research, this compound is used to study DNA and RNA synthesis, as it can be incorporated into nucleic acids. It is also used in the study of enzyme mechanisms and interactions with nucleic acids.

Medicine

Medically, this compound is used in antiviral and anticancer therapies. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.

    2’-Deoxyadenosine: Another nucleoside analog used in similar applications but with different pharmacokinetics.

    Vidarabine: An antiviral nucleoside analog with a similar structure but different mechanism of action.

Uniqueness

2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is unique due to its specific stereochemistry and ability to be incorporated into nucleic acids. This makes it particularly useful in antiviral and anticancer therapies, where precise targeting of nucleic acid synthesis is crucial.

Properties

CAS No.

174955-57-8

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

(2S,3R,4S)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1

InChI Key

XLAFLMYNXDUGLH-VMHSAVOQSA-N

SMILES

C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N

Synonyms

2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL

Origin of Product

United States

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